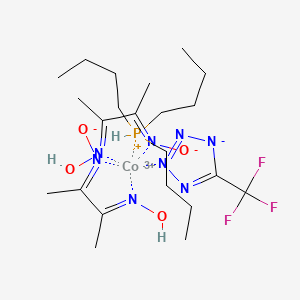
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) is a coordination compound that features a cobalt(III) center. This compound is notable for its unique structure, which includes dimethylglyoximato ligands, a trifluoromethyltetrazolato ligand, and a tri-n-butylphosphine ligand. The combination of these ligands imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) typically involves the reaction of cobalt(III) salts with dimethylglyoxime, trifluoromethyltetrazole, and tri-n-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with specific electronic, magnetic, or optical properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its ability to interact with biological molecules and its potential use in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cobalt and the effects of different ligands on the properties of the metal center.
Mechanism of Action
The mechanism of action of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt center can undergo changes in its oxidation state, which can influence the reactivity and stability of the compound. The ligands play a crucial role in stabilizing the cobalt center and modulating its chemical properties.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylglyoximato)cobalt(III): This compound lacks the trifluoromethyltetrazolato and tri-n-butylphosphine ligands, resulting in different chemical properties.
Bis(dimethylglyoximato)N-2(5-methyltetrazolato)(tri-n-butylphosphine)cobalt(III): This compound has a similar structure but with a methyltetrazolato ligand instead of a trifluoromethyltetrazolato ligand.
Uniqueness
The presence of the trifluoromethyltetrazolato ligand in Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) imparts unique electronic and steric properties to the compound, making it distinct from other similar compounds
Properties
Molecular Formula |
C22H42CoF3N8O4P+ |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
cobalt(3+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;tributylphosphanium;5-(trifluoromethyl)-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/C12H27P.2C4H8N2O2.C2F3N4.Co/c1-4-7-10-13(11-8-5-2)12-9-6-3;2*1-3(5-7)4(2)6-8;3-2(4,5)1-6-8-9-7-1;/h4-12H2,1-3H3;2*7-8H,1-2H3;;/q;;;-1;+3/p-1/b;2*5-3+,6-4+;; |
InChI Key |
QWDFCNYJCLLKBB-DVTASQICSA-M |
Isomeric SMILES |
CCCC[PH+](CCCC)CCCC.C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















